molecular formula C12H14INO4S B14344891 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one CAS No. 94953-04-5

4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one

Cat. No.: B14344891
CAS No.: 94953-04-5
M. Wt: 395.22 g/mol
InChI Key: FELFMFNKYDESDQ-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is a complex organic compound that features an oxazolidinone ring substituted with an iodomethyl group, a methyl group, and a 4-methylbenzene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one typically involves multiple steps. One common route includes the reaction of 4-methylbenzene-1-sulfonyl chloride with an appropriate oxazolidinone precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazolidinones, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzylsulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-Methylbenzenemethanesulfonyl chloride

Uniqueness

Compared to similar compounds, 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

94953-04-5

Molecular Formula

C12H14INO4S

Molecular Weight

395.22 g/mol

IUPAC Name

4-(iodomethyl)-4-methyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H14INO4S/c1-9-3-5-10(6-4-9)19(16,17)14-11(15)18-8-12(14,2)7-13/h3-6H,7-8H2,1-2H3

InChI Key

FELFMFNKYDESDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)OCC2(C)CI

Origin of Product

United States

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